3-(2-Pyridyl)-DL-phenylalanine
Description
Background and Significance of Non-Canonical Amino Acids in Advanced Research
Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are not found in the natural polypeptide chains that constitute proteins in living organisms. thedailyscientist.org They can be either naturally occurring in some organisms or, more commonly, chemically synthesized. thedailyscientist.org The significance of ncAAs in advanced research is vast and multifaceted. They are instrumental in expanding the chemical diversity of proteins, which can lead to enhanced activity and the development of novel protein structures and functions. thedailyscientist.org This expansion of the genetic code has proven particularly impactful in the pharmaceutical industry, influencing drug discovery, clinical trials, and biopharmaceutical manufacturing. thedailyscientist.org
The incorporation of ncAAs into peptides and proteins is a key strategy for creating peptidomimetics with improved pharmacokinetic properties and enzymatic stability compared to their natural counterparts. nih.gov By introducing ncAAs, researchers can fine-tune properties such as solubility, metabolic stability, and oral bioavailability, addressing some of the limitations of traditional peptide-based drugs. nih.gov This has led to the development of designer peptides with enhanced drug-like properties. researchgate.net The inspiration for using ncAAs in drug discovery often comes from natural products, where such unique amino acid architectures contribute to their biological activity. nih.gov
Overview of Pyridine-Containing Amino Acid Derivatives in Specialized Academic Contexts
The incorporation of a pyridine (B92270) ring into the structure of an amino acid introduces a unique set of properties that are of considerable interest in specialized academic contexts. wikipedia.org The pyridine moiety, a heterocyclic aromatic compound, can act as a basic center and a polar, low-reactive solvent in certain reactions. wikipedia.org This dual nature makes pyridine-containing amino acid derivatives valuable tools in both chemical synthesis and biological studies.
In the field of medicinal chemistry, the introduction of a pyridine fragment into amino acid structures is explored for its potential to confer biological activity. researchgate.net Pyridine and its derivatives are found in a variety of biologically active substances, including antibiotics and other therapeutic agents. researchgate.net Therefore, synthesizing amino acids with pyridine substituents is a strategy for discovering new compounds with potential pharmacological applications. researchgate.net For instance, derivatives of β-(3-pyridyl)-DL-alanine have been synthesized and studied for their potential biological activities, highlighting the interest in this class of compounds. researchgate.net
Furthermore, pyridine-based amino acids have been designed as fluorescent probes. Their intramolecular charge transfer (ICT) properties can be sensitive to the surrounding environment, such as viscosity, making them useful for studying molecular interactions and dynamics. acs.org
Current Research Landscape and Key Challenges for 3-(2-Pyridyl)-DL-phenylalanine
The current research landscape for this compound and similar pyridine-containing amino acids is active, with a focus on synthesis and potential applications. The synthesis of such complex molecules often presents significant challenges. For example, the synthesis of triaryl α-amino acids with a pyridine core can involve multi-step processes, including hetero-Diels–Alder reactions and cross-coupling reactions. acs.org The development of efficient and stereoselective synthetic methods for these non-canonical amino acids is a key area of research. researchgate.net
A major challenge lies in the controlled incorporation of these amino acids into peptides. While methods for synthesizing the free amino acids are being developed, their integration into larger peptide chains in a specific and efficient manner remains a hurdle. nih.gov Additionally, understanding the precise impact of the pyridine moiety on the conformation and biological activity of the resulting peptide is an ongoing area of investigation. researchgate.net
Scope and Research Objectives Pertaining to this compound Studies
The primary research objectives for studies involving this compound center on exploring its potential as a building block for novel materials and bioactive molecules. Key areas of investigation include:
Synthesis Development: Devising new and more efficient synthetic routes to produce this compound and its derivatives. researchgate.netrsc.org This includes developing stereoselective methods to obtain specific enantiomers.
Biochemical and Pharmacological Evaluation: Investigating the biological properties of peptides and other molecules containing this amino acid. This can involve screening for various activities, such as enzyme inhibition or receptor binding. evitachem.comnih.gov For example, phenylalanine derivatives have been explored for their potential to potentiate opiate analgesia. nih.gov
Materials Science Applications: Exploring the use of this compound in the development of new materials, such as polymers or fluorescent probes, leveraging the unique properties of the pyridine ring. evitachem.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18) |
InChI Key |
NONOWZDEZLPCGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 3 2 Pyridyl Dl Phenylalanine
Historical and Contemporary Approaches to the Synthesis of 3-(2-Pyridyl)-DL-phenylalanine
The synthesis of this compound, a non-natural amino acid, has been approached through various chemical strategies, evolving from classical racemic methods to more sophisticated enantioselective and sustainable techniques. These approaches are critical for accessing this compound for its potential applications in medicinal chemistry and materials science.
Racemic Synthesis Pathways and Mechanistic Considerations
Racemic synthesis of this compound can be achieved through several established methods for amino acid synthesis. One common approach involves the Strecker synthesis, which utilizes 3-(2-pyridyl)acetaldehyde, ammonia (B1221849), and cyanide as starting materials. Another viable pathway is the condensation of an appropriate aldehyde with a glycine (B1666218) equivalent, followed by reduction.
The azlactone synthesis is another classical route. For example, the azlactone derived from pyridine-2-aldehyde can be synthesized and its reactions with Grignard reagents studied. researchgate.net Both saturated and unsaturated azlactones of the pyridine (B92270) series can be converted into the corresponding amino acids. researchgate.net β-Benzamido-β-(3-pyridyl)-DL-alanine hydrochloride was synthesized from 3-pyridinecarboxyaldehyde via the azlactone, which was then hydrolyzed to the acrylic acid before hydrogenation. researchgate.net
Mechanistically, these racemic syntheses proceed through planar intermediates or involve reactions at prochiral centers without the influence of a chiral catalyst or auxiliary, leading to an equal mixture of D and L enantiomers. The lack of stereocontrol is a key characteristic of these pathways.
Enantioselective Synthesis Strategies and Stereocontrol Mechanisms
Achieving enantioselectivity in the synthesis of this compound is crucial for many of its applications. Several strategies have been developed to control the stereochemistry of the final product.
One approach involves the use of chiral auxiliaries. For example, Evans' methodology, which utilizes chiral oxazolidinones, has been successfully applied to the asymmetric synthesis of all four isomers of β-methylphenylalanine. renyi.hu This strategy involves attaching a chiral auxiliary derived from a known chiral source (like D-phenylalanine) to the substrate. renyi.hu The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation, before being cleaved to yield the enantiomerically enriched product. renyi.hu
Another powerful technique is asymmetric catalysis. Chiral catalysts, such as those based on transition metals like rhodium or ruthenium complexed with chiral phosphine (B1218219) ligands, can be used to catalyze reactions with high enantioselectivity. renyi.hu For instance, the hydrogenation of prochiral enamides or dehydroamino acid derivatives in the presence of a chiral catalyst can produce one enantiomer in high excess. The mechanism of stereocontrol in these reactions often involves the formation of a diastereomeric catalyst-substrate complex, where one transition state is energetically favored over the other, leading to the preferential formation of one enantiomer.
Asymmetric phase-transfer catalysis has also been employed for the synthesis of non-natural amino acids. acs.org This method involves the use of a chiral phase-transfer catalyst to shuttle a reactant between an aqueous and an organic phase, with the stereochemical outcome being determined by the chiral environment provided by the catalyst.
Chemoenzymatic and Biosynthetic Routes for Production
Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, offer a powerful and often highly selective route to enantiomerically pure amino acids. researchgate.net Enzymes, with their inherent chirality and high specificity, can be used to resolve racemic mixtures or to catalyze key stereoselective steps in a synthetic sequence.
A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture. researchgate.net For example, a racemic mixture of an N-acetylated pyridylalanine derivative can be treated with an enzyme like α-chymotrypsin (α-CT). researchgate.net The enzyme will selectively hydrolyze the ester of one enantiomer (typically the L-enantiomer), allowing for the separation of the resulting acid from the unreacted ester of the other enantiomer. researchgate.net Acylase I from Hog Kidney has also been tested for the enzymatic resolution of racemic pyridylalanine derivatives. researchgate.net
Another approach involves the use of transaminases. These enzymes can catalyze the transfer of an amino group from a donor molecule to a keto acid, producing an amino acid. By using a stereoselective transaminase, it is possible to synthesize a single enantiomer of the desired amino acid. For instance, a hyper-thermostable aminotransferase from Thermococcus profundus has been used to synthesize 3-(2-naphthyl)-L-alanine by transamination between its corresponding α-keto acid and L-glutamate. researchgate.net
Phenylalanine ammonia-lyases (PALs) are another class of enzymes used in the synthesis of phenylalanine derivatives. frontiersin.orgresearchgate.net PALs can catalyze the addition of ammonia to cinnamic acid derivatives to form L-phenylalanine analogues. frontiersin.org This method can be part of a deracemization process where the L-enantiomer is selectively deaminated by a L-amino acid deaminase (LAAD), and the resulting imino acid is asymmetrically reduced back to the racemic amino acid, leading to the accumulation of the D-amino acid. researchgate.net
The following table summarizes some chemoenzymatic approaches to pyridylalanine derivatives:
| Enzyme | Strategy | Substrate(s) | Product(s) | Reference |
| α-Chymotrypsin (α-CT) | Kinetic Resolution | Racemic N-Fmoc-pyridylalanine methyl ester | Fmoc-(L)-pyridylalanine and Fmoc-(D)-pyridylalanine methyl ester | researchgate.net |
| Acylase I | Kinetic Resolution | Racemic N-acetyl-pyridylalanine | (L)-pyridylalanine and N-acetyl-(D)-pyridylalanine | researchgate.net |
| Aminotransferase | Asymmetric Synthesis | Pyridylpyruvic acid and amino donor | (L)- or (D)-pyridylalanine | researchgate.net |
| Phenylalanine Ammonia-Lyase (PAL) | Asymmetric Synthesis/Deracemization | Pyridyl-cinnamic acid and ammonia | (L)-pyridylalanine | frontiersin.orgresearchgate.net |
Biosynthetic routes, where the entire synthesis is carried out within a microorganism, are also being explored. This can involve engineering metabolic pathways in organisms like E. coli to produce the desired non-natural amino acid. nih.gov
Green Chemistry Principles and Sustainable Synthesis Methodologies
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes using less hazardous reagents, reducing waste, and improving energy efficiency.
One key aspect of green chemistry is the use of catalytic methods, which reduce the need for stoichiometric reagents. unibo.itrsc.org Asymmetric catalysis, as mentioned earlier, is not only beneficial for stereocontrol but is also a green approach as it uses small amounts of catalyst to generate large quantities of product. unibo.itrsc.org
The use of enzymes in chemoenzymatic synthesis is also a hallmark of green chemistry. frontiersin.orgbiosynth.com Enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and often exhibit high selectivity, which reduces the need for protecting groups and purification steps. frontiersin.orgbiosynth.com The immobilization of enzymes on solid supports further enhances their sustainability by allowing for easy separation from the reaction mixture and reuse. frontiersin.org
Solvent selection is another important consideration. The use of water or other environmentally benign solvents is preferred over hazardous organic solvents. rsc.org Flow chemistry is also emerging as a sustainable technology for amino acid synthesis, as it allows for better control over reaction parameters, improved safety, and easier scalability. frontiersin.org
Recent research has focused on developing greener coupling reagents for peptide synthesis, which can also be applied to the synthesis of amino acid derivatives. rsc.org For example, T3P® (propanephosphonic acid anhydride) is being explored as a green alternative to traditional coupling reagents that often generate toxic by-products. rsc.orgnih.govnih.gov
Post-Synthetic Modifications and Derivatization of this compound
Functionalization Strategies at the Pyridyl Moiety
The pyridyl moiety of this compound offers a versatile handle for post-synthetic modifications, allowing for the introduction of various functional groups to modulate the properties of the molecule.
One common strategy is electrophilic aromatic substitution on the pyridine ring. However, the pyridine ring is generally less reactive towards electrophiles than benzene, and the position of substitution is influenced by the directing effect of the nitrogen atom and any existing substituents.
A more versatile approach is transition metal-catalyzed cross-coupling reactions. The pyridine ring can be halogenated (e.g., brominated or chlorinated) to introduce a handle for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. For example, pyridyl pyrimidylsulfones have been introduced as latent pyridyl nucleophiles for Pd-catalyzed cross-coupling reactions with (hetero)aryl bromides. acs.org This method provides access to a wide range of (hetero)arylpyridine derivatives and enables late-stage functionalization. acs.org
Directed C-H functionalization is a powerful and atom-economical strategy for modifying the pyridine ring. mdpi.com In this approach, a directing group on the amino acid backbone can direct a metal catalyst to selectively activate and functionalize a specific C-H bond on the pyridyl ring. For example, the amino group or a suitably designed directing group can facilitate ortho-C-H activation. snnu.edu.cn A plausible reaction pathway for Ru(II)-catalyzed pyridyl moiety-directed C-H arylation involves the coordination of the pyridine moiety with the Ru catalyst, followed by a metalation-deprotonation C-H bond activation process. mdpi.com
The nitrogen atom of the pyridyl ring can also be functionalized. It can be oxidized to form an N-oxide, which can alter the electronic properties of the ring and serve as a handle for further transformations. The nitrogen can also be quaternized by reaction with an alkyl halide to form a pyridinium (B92312) salt.
The following table provides a summary of functionalization strategies for the pyridyl moiety:
| Reaction Type | Reagents | Functional Group Introduced | Reference |
| Halogenation | NBS, NCS | -Br, -Cl | acs.org |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | acs.org |
| Directed C-H Arylation | Aryl halide, Ru(II) or Pd(II) catalyst | Aryl group | mdpi.com |
| N-Oxidation | m-CPBA | N-oxide | researchgate.net |
| Quaternization | Alkyl halide | Pyridinium salt | N/A |
These post-synthetic modifications significantly expand the chemical space accessible from this compound, enabling the fine-tuning of its biological activity, photophysical properties, or coordination chemistry for various applications.
Modifications of the Amino Acid Backbone for Enhanced Research Utility
The modification of the amino acid backbone is a key strategy for fine-tuning the conformational, physicochemical, and biological properties of peptides and amino acid derivatives. rsc.org While direct modifications on the this compound backbone are not extensively documented in publicly available literature, established methodologies for other amino acids provide a framework for potential transformations.
Alterations to the peptide backbone can profoundly affect conformation, solubility, and aggregation properties, thereby influencing biological activity. rsc.org For instance, the incorporation of unnatural amino acids with modified backbones is a common tactic in medicinal chemistry to investigate structure-activity relationships and to develop compounds with improved potency and selectivity. nih.gov
One general approach involves the use of a removable N-(2-pyridyl)sulfonyl directing group to facilitate palladium-catalyzed γ-arylation of amino acid esters. This method allows for the introduction of aryl groups at the γ-position of the amino acid backbone without causing racemization at the α-carbon. The directing group can be readily installed on the amino group and subsequently removed under mild conditions, making it a versatile tool for modifying the backbone of various amino acid derivatives, including those with quaternary and β-amino acid structures. researchgate.net
Another strategy for backbone modification is the introduction of α,β-didehydro-phenylalanine (ΔZPhe) residues in place of native phenylalanine in peptide sequences. This has been demonstrated in the synthesis of endomorphin-2 analogues, where the incorporation of ΔZPhe was achieved through an acetic anhydride-mediated azlactonization-dehydration reaction on di- or tripeptide units containing a C-terminal β-hydroxy-d,l-phenylalanine. nih.gov This type of modification introduces conformational constraints and can significantly impact the biological activity of the peptide. nih.gov
| Modification Strategy | Description | Potential Application for this compound |
| Palladium-catalyzed γ-arylation | Utilizes an N-(2-pyridyl)sulfonyl directing group to introduce aryl substituents at the γ-position of the amino acid backbone. researchgate.net | Could be adapted to introduce further aromatic or heteroaromatic moieties to the backbone, creating novel structures for screening. |
| Incorporation of ΔZPhe | Replacement of the standard phenylalanine backbone with a conformationally restricted didehydro analogue. nih.gov | Could be used to create rigidified peptides containing the 3-(2-pyridyl) motif for structure-activity relationship studies. |
These methodologies, while not directly reported for this compound, represent viable pathways for modifying its backbone to create novel derivatives with enhanced utility in various research applications.
Formation of Complex Conjugates and Advanced Chemical Probes
The unique structure of this compound makes it an attractive building block for the synthesis of complex conjugates and advanced chemical probes. The pyridyl group can act as a ligand for metal coordination, while the amino acid portion allows for incorporation into peptides or derivatization at the amino and carboxyl termini.
Molecular probes are essential tools that form strong, often irreversible, bonds with target analytes, leading to a detectable optical response. acs.org The synthesis of such probes often involves the covalent linkage of a reporter group to a recognition element. In the context of this compound, the phenylalanine scaffold serves as the recognition element, which can be further functionalized.
A general approach to creating amino acid conjugates involves coupling the amino acid to another molecule of interest. For example, N-tritylated phenylalanine derivatives have been conjugated to 8-(6-aminohexyl) amino-adenosine-3',5'-cyclic monophosphate. scielo.org.za This was achieved by activating the N-tritylated phenylalanines as their N-hydroxysuccinimide esters, which were then coupled to the amino-functionalized cyclic AMP derivative. scielo.org.za This strategy could be applied to this compound to create probes for studying cyclic nucleotide signaling.
Furthermore, phenylalanine-glycine dipeptides have been conjugated with antitumor substances. google.com This highlights the potential of using the peptide backbone as a linker to create drug conjugates. The phenylalanine moiety can be either L-, D-, or a racemic mixture, offering stereochemical diversity for optimizing the conjugate's properties. google.com
The pyridyl nitrogen of this compound also introduces the possibility of creating organometallic conjugates. For instance, dipyridyl donor ligands have been reacted with dichloro(p-cymene)ruthenium(II) dimer to form p-cymene–Ru(II)–organometallic conjugates. rsc.org A similar approach could be envisioned for this compound, where the pyridyl group coordinates to a metal center, creating a bifunctional molecule with both a biological targeting moiety (the amino acid) and a metal-based functional group. Such conjugates could have applications in catalysis or as imaging agents.
| Conjugate/Probe Type | Synthetic Approach | Potential Application |
| Nucleotide Conjugates | Activation of the amino acid's carboxyl group (e.g., as an NHS ester) followed by coupling to an amino-functionalized nucleotide. scielo.org.za | Development of probes to study protein-nucleotide interactions or enzyme activity. |
| Drug Conjugates | Formation of a peptide bond between the amino acid and a drug molecule containing a suitable functional group. google.com | Targeted drug delivery systems where the amino acid moiety aids in cellular uptake or targeting. |
| Organometallic Complexes | Coordination of the pyridyl nitrogen to a metal center, such as ruthenium. rsc.org | Creation of novel catalysts, imaging agents, or therapeutic compounds with unique mechanisms of action. |
| Fluorescent Probes | Covalent attachment of a fluorophore to the amino acid scaffold. | Probes for fluorescence-based assays, microscopy, and in vivo imaging. |
Biochemical and Biophysical Research Applications of 3 2 Pyridyl Dl Phenylalanine Non Clinical
Incorporation into Peptides and Proteins in Model Systems
The ability to incorporate 3-(2-Pyridyl)-DL-phenylalanine into peptide and protein scaffolds is fundamental to its application in research. This is achieved through both biological and chemical synthesis methods, allowing for the creation of new biomolecules with tailored properties.
Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during ribosomal translation. scripps.edubiorxiv.org This process requires an engineered aminoacyl-tRNA synthetase (aaRS) that uniquely recognizes the ncAA and charges it onto an orthogonal tRNA, which in turn recognizes a "blank" or reassigned codon (e.g., the amber stop codon UAG or a quadruplet codon). scripps.eduwikipedia.org
Research has demonstrated the successful incorporation of pyridylalanine analogs into proteins using this methodology. nih.gov Phenylalanyl-tRNA synthetase (PheRS) mutants have been developed that can recognize and charge various phenylalanine analogs, including 2-pyridylalanine, to the corresponding tRNA. nih.gov For instance, an E. coli PheRS mutant (A294G) has been shown to aminoacylate E. coli tRNAPhe with a variety of ncAAs, which can then be incorporated into proteins. caltech.edu Overexpression of such mutants in an appropriate bacterial strain allows for the efficient, albeit global, substitution of phenylalanine with analogs like pyridylalanine. nih.gov
More recently, the discovery of 3-(2-pyridyl)-alanine within natural products has pointed to its formation via non-ribosomal peptide synthetases (NRPSs). chemrxiv.org In a study on Streptomyces cacaoi, two new cyclic pentapeptides, pentaminomycins F and G, were found to contain a 3-(2-pyridyl)-alanine residue, representing the first report of this ncAA in non-ribosomal peptides. chemrxiv.org This suggests the existence of natural enzymatic machinery capable of recognizing and incorporating this specific amino acid into peptide backbones.
Table 1: Examples of Systems for Incorporating Pyridylalanine Analogs
| Incorporation Method | Key Enzyme/System | ncAA Substrate(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Genetic Code Expansion | Engineered E. coli Phenylalanyl-tRNA Synthetase (PheRS) | 2-pyridylalanine, 3-pyridylalanine, 4-pyridylalanine | Mutant PheRS can charge tRNA with pyridylalanine analogs, enabling their incorporation into proteins. | nih.gov |
| Non-Ribosomal Synthesis | Streptomyces cacaoi Non-Ribosomal Peptide Synthetase (NRPS) | 3-(2-pyridyl)-alanine | First discovery of 3-(2-pyridyl)-alanine as a residue in naturally occurring non-ribosomal peptides. | chemrxiv.org |
Chemical synthesis provides a direct and versatile route for incorporating this compound into desired peptide sequences. Solid-phase peptide synthesis (SPPS) is the most common method used for this purpose. nih.gov In SPPS, the peptide is assembled stepwise while one end is anchored to an insoluble resin support. nih.govpeptide.com The process involves repeated cycles of deprotection of the N-terminal amino group and coupling of the next protected amino acid, using activating agents like HBTU or T3P® to facilitate peptide bond formation. rsc.orgresearchgate.net
Solution-phase peptide synthesis offers an alternative, particularly for shorter peptides or fragment condensation. rsc.orgresearchgate.net This method involves carrying out the coupling and deprotection reactions in a homogenous solution. acs.org While it can be more labor-intensive than SPPS, recent advancements using reagents like propylphosphonic anhydride (B1165640) (T3P®) have aimed to make solution-phase synthesis faster and more sustainable. rsc.orgresearchgate.net The incorporation of ncAAs like this compound follows the standard protocols for both methods, with the amino acid being treated as a building block with a uniquely functionalized side chain. nih.govsigmaaldrich.com
Introducing this compound into a peptide sequence can significantly alter its structural and functional properties. The pyridine (B92270) ring introduces a potential metal coordination site, a hydrogen bond acceptor, and a rigid aromatic structure with a different electronic distribution compared to phenylalanine. acs.org
The incorporation of structurally similar ncAAs has been shown to modulate the biological activity of peptides. For example, introducing α,β-unsaturated phenylalanine residues into endomorphin-2, an opioid neuropeptide, alters its conformational mobility and receptor binding affinity. nih.gov The pyridyl group in 3-(2-pyridyl)-alanine can be used to create specific structural constraints or to introduce new binding interactions. In one instance, the incorporation of 3-(2-cyano-4-pyridyl)-alanine into a peptide facilitated a condensation reaction with a cysteine residue, leading to a cyclized peptide with enhanced stability and high affinity for its target. nih.govresearchgate.net Furthermore, the incorporation of pyridylalanine has been explored in the design of structured cyclic peptides intended as ligands for creating metal-organic frameworks (MOFs), highlighting the structural role of the coordinating pyridyl side chain. bakerlab.org
Ligand-Biomolecule Interactions and Molecular Recognition in vitro
The unique chemical features of this compound make it a valuable probe for studying molecular recognition events between ligands and biomolecules in controlled laboratory settings.
The pyridyl group of this compound makes it an analog of both phenylalanine and histidine, allowing it to interact with the binding pockets of various enzymes and receptors. In vitro studies with purified biomolecules are essential to characterize these interactions. For instance, histidine decarboxylase from Lactobacillus 30a is known to be inhibited by histidine analogs, and while it slowly decarboxylates 3-(4-pyridyl)alanine, it shows varied interactions with other pyridylalanines. annualreviews.org
The compound can also be used to probe the active sites of enzymes involved in amino acid metabolism. Phenylalanine ammonia-lyase, for example, acts on phenylalanine, and its interaction with analogs like this compound can provide insights into substrate specificity and reaction mechanisms. d-nb.info In the context of receptors, synthetic host molecules, such as chiral crown ethers, have been shown to exhibit enantioselective recognition towards amino acid esters, where interactions with the aromatic side chain play a crucial role in binding affinity and selectivity. beilstein-journals.orgmdpi.com The pyridyl group can participate in hydrogen bonding and π-π stacking interactions within a receptor's binding site, similar to the phenyl group of phenylalanine but with altered electronic properties. beilstein-journals.orgnih.gov
Table 2: Examples of in vitro Interactions with Enzymes and Receptors
| Biomolecule/System | Interacting Ligand | Type of Study | Key Findings | Reference(s) |
|---|---|---|---|---|
| Histidine Decarboxylase | 3-(4-pyridyl)alanine | Enzyme kinetics | The enzyme slowly decarboxylates this substrate analog. | annualreviews.org |
| Chiral Crown Ether Receptors | Phenylalanine methyl ester | Molecular recognition | Synthetic receptors show enantioselective binding driven by interactions with the aromatic side chain. | beilstein-journals.org |
| Opioid Receptors | Endomorphin-2 analog with ΔZPhe | Receptor binding assay | Incorporation of a phenylalanine analog alters receptor affinity and selectivity. | nih.gov |
A primary application of this compound in biochemical research stems from the ability of its 2-pyridyl group to act as a strong chelating agent for various metal ions. acs.orgresearchgate.net The nitrogen atom of the pyridine ring, along with the amino and carboxyl groups of the amino acid backbone, can form stable coordination complexes with divalent and trivalent metal ions such as Cu(II), Zn(II), Ni(II), Co(II), and Fe(III). acs.orgresearchgate.net
Table 3: Metal Ion Coordination with Pyridyl-Containing and Phenylalanine-Based Ligands
| Metal Ion(s) | Ligand(s) | Resulting Complex/System | Application/Observation | Reference(s) |
|---|---|---|---|---|
| Fe(III), Co(II), Ni(II) | 2-(pyridin-2-yl)-1H-benzimidazole and phenylalanine | Ternary coordination compounds | Formation of stable, octahedral metal complexes with potential biological activity. | researchgate.net |
| Cu(II), Zn(II), Co(II), Ni(II) | β-(2-pyridyl)-α-alanine | Aqueous metal complexes | The pyridyl group contributes to stereoselective binding of the metal ions. | acs.org |
| Zn(II) | Salicylaldimine-functionalized L-phenylalanine-based pseudopeptides | Self-assembled nanostructures | Zinc binding induces conformational tuning and the formation of specific nanostructures. | rsc.org |
Use as a Structural Mimic or Analogue in Controlled Biochemical Assays
The replacement of naturally occurring amino acids with synthetic analogues is a powerful technique in biochemistry for probing protein structure and function. nih.gov this compound serves as a structural analogue of phenylalanine, where one phenyl ring is replaced by a pyridyl group. This substitution introduces significant changes in the electronic properties, hydrophobicity, and potential for metal coordination without drastically altering the steric profile. These unique characteristics make it a valuable tool for investigating the specific interactions within a protein's active site or at protein-protein interfaces. nih.gov
In controlled biochemical assays, incorporating pyridylalanine analogues allows researchers to dissect the contributions of aromatic interactions, hydrogen bonding, and cation-π interactions to substrate binding and catalysis. For instance, research into inhibitors for the adenylate-forming enzyme MenE, a key component in the bacterial menaquinone biosynthesis pathway, has utilized structural mimics containing a pyridyl moiety. osti.govacs.org In one study, a m-3-pyridyl ether analogue of a known inhibitor was synthesized and evaluated in a coupled biochemical assay. acs.org The design of this analogue was based on its potential to form specific interactions within the enzyme's active site, effectively acting as a structural mimic of the natural substrate-adenylate intermediate. osti.govacs.org The binding affinity and inhibitory concentration of this pyridyl-containing compound were measured, providing detailed insights into the structure-activity relationship of MenE inhibitors. acs.org The ability to genetically encode the incorporation of pyridylalanines into proteins further expands their utility, enabling the creation of proteins with novel properties for detailed biophysical studies. nih.gov
Table 1: Biochemical Evaluation of a Pyridyl-Containing MenE Inhibitor Analogue Data sourced from studies on MenE inhibitors, illustrating the application of pyridyl-containing analogues in biochemical assays. acs.org
| Compound | Target Enzyme | Assay Type | Measured Value |
| m-3-pyridyl ether analogue 9 | E. coli MenE | Inhibition Assay | IC₅₀: 12 ± 1 µM |
| m-3-pyridyl ether analogue 9 | E. coli MenE | Isothermal Titration Calorimetry (ITC) | Kd: 505 ± 14 nM |
Application in Bioorthogonal Chemistry for Biomolecule Labeling
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. researchgate.netacs.org These reactions provide a powerful means to label and study biomolecules in their natural environment. A prominent bioorthogonal reaction is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). researchgate.net This reaction is exceptionally fast and highly selective, producing only a stable conjugate and nitrogen gas as a byproduct. researchgate.netnih.gov While this compound is not itself a bioorthogonal reactant, the pyridyl functional group has been strategically incorporated into the design of advanced non-canonical amino acids (ncAAs) to modulate and enhance the kinetics of these labeling reactions. nih.gov
The development of new bioorthogonal reactive pairs is focused on improving reaction kinetics, stability, and the biocompatibility of the components. nih.govgoogle.com The reactivity of the tetrazine-TCO pair can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the tetrazine ring. nih.gov Researchers have leveraged this principle by designing and synthesizing tetrazine-containing amino acids where the pyridyl group acts as a potent electron-withdrawing substituent. nih.gov
A notable example is the development of a family of small, genetically encodable tetrazine amino acids, dubbed Tet-v4.0 (Tet4), where the reactive tetrazine moiety is directly attached to the amino acid's β-carbon. nih.gov Within this family, a pyridyl-substituted variant (Tet4-Pyr) was created. nih.gov The strong electron-withdrawing nature of the pyridyl group was predicted to accelerate the IEDDA reaction rate with strained cyclooctenes (sTCO). nih.gov Kinetic studies confirmed this hypothesis, demonstrating that Tet4-Pyr reacts with sTCO reagents significantly faster than methyl- or phenyl-substituted Tet4 analogues, achieving second-order rate constants that are among the fastest reported for site-specific bioorthogonal protein labeling reactions. nih.gov This work highlights how the pyridyl moiety is a key structural element in the rational design of highly efficient bioorthogonal functional groups. nih.gov
Table 2: Second-Order Rate Constants for the Reaction of Tet4 Unnatural Amino Acids (ncAAs) with sTCO–alcohol Data from stopped-flow absorbance spectroscopy, demonstrating the rate enhancement provided by the pyridyl substituent. nih.gov
| Tet4 ncAA Variant | Substituent at Tetrazine 6-position | Second-Order Rate Constant (k₂) |
| Tet4-Me | Methyl | 1.1 x 10⁴ M⁻¹ s⁻¹ |
| Tet4-Ph | Phenyl | 2.4 x 10⁴ M⁻¹ s⁻¹ |
| Tet4-Pyr | Pyridyl | 8.6 x 10⁴ M⁻¹ s⁻¹ |
A primary goal of bioorthogonal chemistry is to label a specific protein at a single, defined site to study its function, localization, or interactions without perturbing the system. nih.govsemanticscholar.org The genetic code expansion technique is the premier strategy for achieving this level of precision. nih.govgoogle.com This method relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is designed to uniquely recognize a non-canonical amino acid (ncAA)—such as the pyridyl-functionalized tetrazines—and incorporate it into a growing polypeptide chain in response to a nonsense codon, typically the amber stop codon (UAG). nih.govnih.govnih.gov
By mutating the gene of a target protein to include a UAG codon at the desired labeling site, researchers can direct the incorporation of the ncAA with high fidelity. nih.govnih.gov The protein is then expressed containing a single, bioorthogonally reactive handle at a predetermined position. nih.gov This site-specifically modified protein can then be conjugated to a probe molecule (e.g., a fluorophore, a drug, or a spin label) that carries the complementary reactive partner, such as a trans-cyclooctene. nih.govnih.gov The exceptionally fast kinetics of the pyridyl-enhanced tetrazine ligation are particularly advantageous, allowing for rapid and quantitative labeling even at low concentrations of the labeling reagent. nih.govnih.gov This strategy has been successfully used to label proteins on the surface of and inside living cells for a variety of research applications, demonstrating the power of combining genetic code expansion with highly reactive, rationally designed bioorthogonal probes. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2 Pyridyl Dl Phenylalanine
Elucidation of Conformational Dynamics and Stereochemical Purity
The spatial arrangement of atoms and the enantiomeric composition of 3-(2-Pyridyl)-DL-phenylalanine are critical parameters that influence its properties and interactions. High-resolution spectroscopic and chromatographic techniques are indispensable for a detailed understanding of these characteristics.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the three-dimensional structure and conformational dynamics of molecules in solution. rsc.org For this compound, NMR studies provide detailed information about the rotational freedom around its single bonds and the spatial orientation of the pyridyl and phenyl rings.
The chemical shifts (δ) of protons and carbons are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation. acs.org For instance, the proximity of the aromatic rings can induce shielding or deshielding effects, leading to changes in the observed chemical shifts. mdpi.com Furthermore, through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide direct evidence of the spatial proximity between specific protons, helping to define the preferred conformations. acs.org In peptides containing pyridylalanine, NMR has been used to study aggregation behavior by analyzing changes in chemical shifts and signal broadening. acs.org
The coupling constants (J-values) between adjacent protons (vicinal coupling) are related to the dihedral angle between them, as described by the Karplus equation. By analyzing these J-couplings, particularly for the protons on the alanine (B10760859) backbone, researchers can deduce the preferred rotameric states around the Cα-Cβ bond. ipb.pt Dynamic NMR spectroscopy can be employed to study the kinetics of conformational exchange processes, such as the rotation of the pyridyl group. nih.gov
Table 1: Representative ¹H NMR Data for Phenylalanine Derivatives
| Proton | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) | Information Gained |
| α-H | 3.5 - 4.5 | J(Hα, Hβ) ≈ 5-8 | Backbone conformation |
| β-H | 2.8 - 3.5 | J(Hβ, Hβ') ≈ 14-16 (geminal) | Side-chain conformation |
| Aromatic-H | 7.0 - 8.5 | J(ortho) ≈ 7-9, J(meta) ≈ 2-3, J(para) ≈ 0-1 | Electronic environment of rings |
| Note: Specific values for this compound can vary based on solvent, pH, and temperature. |
Since this compound is a racemic mixture, separating and quantifying its constituent enantiomers (D- and L-forms) is crucial for many applications. Chiral chromatography is the primary method for achieving this separation. nih.govamericanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used technique. sigmaaldrich.comscience.gov These CSPs create a chiral environment that allows for differential interaction with the two enantiomers, leading to their separation. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal resolution. science.gov For amino acids, CSPs based on macrocyclic antibiotics (e.g., teicoplanin), cyclodextrins, or crown ethers have proven effective. sigmaaldrich.commdpi.com The separated enantiomers are typically detected using a UV detector, and the enantiomeric excess (ee) is determined by comparing the peak areas of the two enantiomers.
A novel technique, chiral liquid chromatography-circular dichroism-NMR (LC-CD-NMR), offers a powerful alternative for determining enantiomeric purity, especially when authentic samples of the individual enantiomers are not available. nih.gov In this method, the enantiomers are identified by their opposite signed Cotton effect curves in the CD spectrum and identical ¹H NMR spectra. nih.gov
Kinetic methods coupled with mass spectrometry have also been developed for the direct determination of the enantiomeric excess of amino acids in complex mixtures without extensive sample pretreatment. nih.gov
Table 2: Common Chiral Separation Techniques for Amino Acids
| Technique | Principle | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | High resolution, widely applicable, scalable for preparative separations. sigmaaldrich.commdpi.com |
| Capillary Electrophoresis (CE) | Differential migration in an electric field in the presence of a chiral selector. nih.gov | High efficiency, low sample consumption. researchgate.net |
| Gas Chromatography (GC) | Separation of volatile chiral derivatives on a chiral stationary phase. sigmaaldrich.com | High sensitivity for volatile compounds. |
Mass Spectrometry for Structural Insights and Quantitative Analysis in Research Contexts
Mass spectrometry (MS) is an essential tool for the structural characterization and quantification of this compound, particularly in complex biological matrices. nih.govrsc.org
Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.gov For this compound, electrospray ionization (ESI) is a common method to generate the protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion leads to characteristic fragmentation patterns.
Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), formic acid (HCOOH), and ammonia (B1221849) (NH₃). The fragmentation of the side chain can provide specific information about the structure of the pyridyl and phenyl groups. For example, cleavage of the bond between the α- and β-carbons can result in an ion corresponding to the pyridyl-phenyl-methyl group. The fragmentation patterns can be used to confirm the identity of the compound and to distinguish it from isomers. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of the parent and fragment ions. mdpi.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in complex biological matrices, such as plasma or tissue homogenates from research animals. nih.govnih.govmdpi.com This technique offers high sensitivity, specificity, and a wide dynamic range. rsc.org
For quantitative analysis, a stable isotope-labeled internal standard (e.g., deuterium (B1214612) or ¹³C-labeled this compound) is often used to correct for matrix effects and variations in sample preparation and instrument response. The method typically involves a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and MS/MS detection. mdpi.com The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion-to-product ion transition is monitored for the analyte and the internal standard. nih.govnih.gov This highly specific detection method minimizes interference from other components in the matrix. rsc.org
Method validation according to regulatory guidelines ensures the reliability, accuracy, and precision of the quantitative data. nih.govnih.gov Such validated methods are crucial for pharmacokinetic and metabolism studies in non-human research subjects.
X-ray Crystallography and Computational Modeling for Precise Structural Analysis
While NMR provides information about the solution-state conformation, X-ray crystallography offers a precise, atomic-resolution picture of the molecule's structure in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine the precise bond lengths, bond angles, and torsion angles of the molecule. mdpi.comrsc.org This information provides a definitive view of the solid-state conformation and the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. researchgate.net For example, the crystal structure of a tetrafluoroborate (B81430) derivative of 2-pyridyl alanine has been determined. rsc.orgrsc.org
Computational modeling, often used in conjunction with experimental data from NMR and X-ray crystallography, provides further insights into the conformational landscape and energetics of this compound. tifrh.res.inuq.edu.au Quantum mechanical calculations can be used to predict the relative energies of different conformations and to simulate NMR and vibrational spectra. rsc.org Molecular dynamics (MD) simulations can explore the conformational space of the molecule over time, providing a dynamic picture of its behavior in different environments. nih.gov These computational approaches are valuable for rationalizing experimental observations and for predicting the properties of related molecules.
Crystal Structure Determination of this compound and its Derivatives
The definitive determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction. While specific crystallographic data for the parent this compound is not extensively reported in the reviewed literature, analysis of its closely related derivatives provides significant structural insights. The study of these derivatives, particularly metal complexes and salts, reveals key information about coordination modes, intermolecular interactions, and the conformational preferences of the pyridylphenylalanine scaffold.
Research into derivatives such as metal complexes is a common strategy to facilitate crystallization and obtain stable structures for analysis. For instance, the crystal structure of a Cobalt(III) complex involving the closely related N-(2-pyridylmethyl)-(L)-alanine ligand has been successfully determined. researchgate.netscirp.org In this complex, the ligand acts as a tridentate chelator, coordinating to the cobalt ion through the pyridyl nitrogen, the secondary amine nitrogen, and a carboxylate oxygen. researchgate.netscirp.org This coordination results in a pseudo-octahedral geometry around the metal center. researchgate.netscirp.org The crystal lattice is further stabilized by a network of hydrogen bonds, highlighting the importance of non-covalent interactions in the supramolecular assembly. researchgate.net
In another example, new amino acid-based hybrid crystals of 3-(2-pyridyl)-alanine with perchlorate (B79767) ([H-β-(2-pyridyl)-Ala-OH][ClO4]) and tetrafluoroborate ([H-β-(2-pyridyl)-Ala-OH][BF4]) anions have been synthesized and structurally characterized. researchgate.net These studies show that the pyridylalanine cation's conformation and the resulting crystal packing are heavily influenced by the formation of extensive inter- and intramolecular hydrogen bond networks. researchgate.net The existence of these hydrogen bonds was also confirmed by IR spectroscopy. researchgate.net
The crystallographic data for these representative derivatives are summarized in the table below, providing a glimpse into the structural possibilities of the 3-(2-pyridyl)-alanine framework.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| [N-(2-pyridylmethyl)-(L)-alanine]Co(III) thiocyanate | Not specified | Not specified | Co-N(pyridyl): 1.929-1.931 Å Co-N(amine): 1.967-1.971 Å Co-O(carboxyl): 1.884-1.891 Å | researchgate.netscirp.org |
| [H-β-(2-pyridyl)-Ala-OH][ClO4] | Orthorhombic | P212121 | Not specified in abstract | researchgate.net |
| [H-β-(2-pyridyl)-Ala-OH][BF4] | Triclinic | P1 | Not specified in abstract | researchgate.net |
Molecular Dynamics Simulations and Quantum Chemical Calculations for Mechanistic Understanding
To complement experimental data and investigate the dynamic behavior and intrinsic properties of this compound, computational chemistry methods are invaluable. Molecular dynamics (MD) simulations and quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful lens for understanding conformational landscapes, reaction mechanisms, and electronic structures that are often inaccessible by experimental means alone.
Molecular Dynamics (MD) Simulations
MD simulations are employed to model the time-dependent behavior of molecular systems, offering detailed insights into the conformational flexibility and intermolecular interactions of molecules like this compound. longdom.orgnih.gov By simulating the molecule's movement over time in a defined environment (e.g., in explicit water), researchers can map its conformational space and identify predominant structures. longdom.orgmdpi.com For peptides containing phenylalanine residues, MD simulations have been crucial in determining the propensity to adopt specific secondary structures such as β-strands or polyproline II (PPII) helices. nih.gov Such simulations can reveal how the pyridyl group might influence the backbone dihedral angles (φ, ψ) and the side-chain orientation (χ) compared to unsubstituted phenylalanine. nih.govcsic.es Furthermore, MD simulations are used to study the stability of protein-ligand complexes, which is critical in drug discovery processes. nih.gov For example, simulations can elucidate the binding mode and affinity of a phenylalanine derivative within the active site of an enzyme, highlighting key interactions that stabilize the complex. nih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental information about the electronic structure, reactivity, and spectroscopic properties of a molecule. dergipark.org.tr DFT is a widely used method to optimize molecular geometries, calculate vibrational frequencies for comparison with IR and Raman spectra, and determine various electronic properties. researchgate.netnih.gov For this compound, DFT calculations can be used to:
Determine Optimized Geometry: Find the lowest energy conformation of the molecule and analyze its geometric parameters (bond lengths, angles). researchgate.net
Analyze Electronic Properties: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the molecule's ability to participate in charge transfer interactions. researchgate.nettandfonline.com
Predict Spectroscopic Data: Simulate UV-Vis and vibrational spectra, which aids in the interpretation of experimental data. tandfonline.comacs.org Time-dependent DFT (TD-DFT) is particularly useful for studying electronic excited states. acs.org
Elucidate Reaction Mechanisms: Map potential energy surfaces for chemical reactions, identifying transition states and calculating activation energies to understand reaction pathways and kinetics. rsc.org
The synergy between these computational techniques provides a comprehensive theoretical framework for characterizing this compound, from its dynamic motions to its fundamental electronic nature.
| Computational Method | Key Applications for this compound | Insights Gained | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Conformational analysis, study of intermolecular interactions (e.g., with solvents or biological macromolecules). | Identification of stable conformers, understanding of dynamic behavior, prediction of binding modes and affinities. | longdom.orgnih.govnih.gov |
| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties (HOMO-LUMO), prediction of vibrational and UV-Vis spectra, reaction mechanism studies. | Accurate molecular structure, chemical reactivity indices, interpretation of spectroscopic data, energetic profiling of reaction pathways. | dergipark.org.trresearchgate.netrsc.org |
| Time-Dependent DFT (TD-DFT) | Simulation of electronic absorption spectra and analysis of excited states. | Understanding electronic transitions and the nature of excited states, aiding in the design of photoactive molecules. | tandfonline.comacs.org |
Applications of 3 2 Pyridyl Dl Phenylalanine in Materials Science and Supramolecular Chemistry
Self-Assembly of 3-(2-Pyridyl)-DL-phenylalanine Based Systems
The ability of molecules to spontaneously organize into well-defined, ordered structures is a cornerstone of supramolecular chemistry and nanotechnology. This compound, with its combination of aromatic and hydrogen-bonding moieties, is an excellent candidate for creating such self-assembling systems. The interplay between π-π stacking interactions of the phenyl and pyridyl rings, hydrogen bonding involving the amino and carboxyl groups, and potential coordination interactions of the pyridyl nitrogen drives the formation of intricate supramolecular architectures.
Design and Characterization of Supramolecular Architectures
The design of supramolecular architectures based on this compound leverages the predictable non-covalent interactions that govern molecular recognition and assembly. The aromatic rings promote stacking, while the amino acid backbone can form extended hydrogen-bonded networks similar to β-sheets in peptides. nih.gov The pyridyl group introduces an additional layer of control, as its nitrogen atom can act as a hydrogen bond acceptor, influencing the packing and morphology of the resulting structures.
The characterization of these assemblies often involves a combination of techniques:
Spectroscopy: Techniques like circular dichroism (CD) can provide insights into the formation of chiral secondary structures.
Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology of the self-assembled nanostructures.
X-ray Diffraction: Single-crystal X-ray diffraction can provide atomic-level detail of the molecular packing and intermolecular interactions within the supramolecular structure.
Researchers have demonstrated that even single amino acids can form layered amyloid-like aggregates, suggesting that the fundamental propensity for such organization originates from these basic building blocks. nih.gov The introduction of the pyridyl group in this compound offers a handle to modulate these self-assembly processes, for instance, through changes in pH which can protonate the pyridine (B92270) nitrogen and alter the electrostatic interactions within the system.
Formation of Peptidic Hydrogels and Nanostructures
One of the most promising applications of self-assembling small molecules is the formation of hydrogels, which are three-dimensional networks of fibers that can entrap large amounts of water. nih.gov These materials are of great interest for biomedical applications due to their biocompatibility and similarity to the extracellular matrix. nih.gov
Peptides and amino acid derivatives containing aromatic moieties are well-known to form hydrogels through the hierarchical self-assembly of nanofibers. nih.gov The process is typically driven by a combination of hydrogen bonding, which forms the peptide backbone of the fibers, and π-π stacking of the aromatic side chains, which reinforces the structure. nih.gov In the case of this compound, the pyridyl group can contribute to both of these interactions, potentially leading to hydrogels with unique properties.
The formation of various nanostructures, such as nanofibers, nanotubes, and vesicles, is a hallmark of self-assembling aromatic dipeptides and amino acids. The specific morphology is often dictated by subtle changes in the molecular structure or the environmental conditions, such as pH or solvent. The presence of the pyridyl group in this compound provides a pH-responsive element that can be used to trigger or control the self-assembly process and the resulting nanostructure morphology.
| Interaction Type | Contributing Moiety | Role in Self-Assembly |
| Hydrogen Bonding | Amino and Carboxyl Groups, Pyridyl Nitrogen | Formation of extended chains and networks, stabilization of fibrous structures. |
| π-π Stacking | Phenyl and Pyridyl Rings | Reinforcement of self-assembled structures, contribution to thermal stability. |
| Hydrophobic Interactions | Phenyl and Pyridyl Rings | Driving force for aggregation in aqueous environments. |
| Electrostatic Interactions | Protonated Pyridyl Nitrogen | Modulation of self-assembly in response to pH changes. |
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The pyridyl and carboxylate groups of this compound make it an ideal bifunctional ligand for the synthesis of these materials, offering routes to novel structures with interesting properties.
Ligand Design and Coordination Chemistry for Metal Binding
The design of ligands is crucial for controlling the topology and functionality of MOFs and CPs. This compound presents both a nitrogen donor (from the pyridyl ring) and an oxygen donor (from the carboxylate group), allowing it to bridge metal centers in various ways. This versatility can lead to the formation of frameworks with different dimensionalities (1D, 2D, or 3D). nih.govcsic.es
The coordination chemistry of pyridyl-containing ligands with various metal ions is well-established. nih.govuniversityofgalway.ie The nitrogen atom of the pyridine ring readily coordinates to a wide range of transition metals. Similarly, the carboxylate group can bind to metal ions in a monodentate, bidentate, or bridging fashion. The combination of these two functionalities in a single chiral molecule opens up possibilities for creating complex, asymmetric coordination environments, which can be useful for applications such as enantioselective catalysis.
The synthesis of these materials is often carried out under solvothermal conditions, where the components are heated in a sealed vessel. umt.edu.my The choice of metal ion, solvent, and reaction temperature can all influence the final structure of the resulting MOF or CP. umt.edu.my
Functionalization of MOFs/CPs with this compound Derivatives
Beyond its role as a primary building block, derivatives of this compound can be used to functionalize MOFs and CPs. For example, by incorporating this amino acid into larger organic linkers, specific properties can be imparted to the framework. The amino acid moiety can introduce chirality, which is highly sought after for applications in asymmetric catalysis and chiral separations. Furthermore, the uncoordinated functional groups of the amino acid, such as the amine group, can be used for post-synthetic modification, allowing for the covalent attachment of other molecules to the framework.
The use of amino acids as ligands or functionalizing agents in MOFs can also enhance their biocompatibility, making them more suitable for biomedical applications such as drug delivery and bio-imaging. The inherent chirality and biological relevance of amino acids make them attractive components for creating "bio-MOFs". researchgate.net
| Feature | Contribution of this compound | Potential Application |
| Chirality | The inherent chirality of the amino acid. | Enantioselective catalysis, chiral separations. |
| Porosity | The specific geometry of the ligand can create pores of defined size and shape. | Gas storage and separation, catalysis. |
| Functionality | The pyridyl and amino groups can act as functional sites. | Sensing, post-synthetic modification. |
| Biocompatibility | The use of a biomolecule as a building block. | Drug delivery, bio-imaging. |
Integration into Polymeric Materials and Bioconjugates for Research Tools
The unique properties of this compound also make it a valuable component for the synthesis of advanced polymeric materials and bioconjugates. Its ability to be incorporated into peptide chains and its reactive side group provide a powerful combination for creating functional macromolecules.
The incorporation of non-natural amino acids into polymers can significantly alter their properties and introduce new functionalities. For instance, polyamides derived from amino acids can exhibit improved thermal stability and may possess biodegradability. nih.govresearchgate.net The inclusion of the pyridyl group from this compound into a polymer backbone or as a side chain can introduce metal-binding sites, which can be used for catalysis or for creating stimuli-responsive materials that change their properties in the presence of specific metal ions.
In the field of bioconjugation, the site-specific modification of peptides and proteins is crucial for developing new therapeutics and research tools. nih.gov While native phenylalanine can be challenging to modify selectively, the pyridyl group of this compound offers a unique chemical handle for conjugation. This allows for the attachment of probes, drugs, or other molecules to a specific site on a peptide or protein. Unnatural amino acids with pyridyl side chains have been developed as conformationally sensitive fluorophores, where the fluorescence properties are dependent on the local environment, making them useful probes for studying protein conformation and binding events. nih.govacs.org
The ability to synthesize peptides containing this compound using standard solid-phase peptide synthesis techniques makes it a readily accessible tool for researchers in chemical biology and materials science. nih.gov These pyridyl-containing peptides can be designed to self-assemble into specific nanostructures or to act as ligands for the directed assembly of metal-peptide complexes. nih.gov
Article on the Computational Chemistry and Rational Design Strategies Involving this compound Not Generated
A comprehensive article focusing solely on the chemical compound “this compound” within the specified computational chemistry framework cannot be generated at this time. Extensive searches for scholarly articles and research data pertaining to this specific molecule in the context of de novo design, virtual screening, structure-activity relationship (SAR) studies, and the prediction of its reactivity, interaction profiles, and conformation have not yielded any relevant information.
The user's request mandated a strict adherence to an outline detailing various computational chemistry and rational design strategies. This included:
Computational Chemistry and Rational Design Strategies Involving 3 2 Pyridyl Dl Phenylalanine
Prediction of Reactivity, Interaction Profiles, and Conformation:This would necessitate research on the use of computational methods to predict the chemical reactivity, binding interactions with biological targets, and the three-dimensional shape of 3-(2-Pyridyl)-DL-phenylalanine.
Despite a thorough search of scientific databases and the broader web, no specific studies, datasets, or detailed research findings concerning computational analyses of "this compound" were found. The available literature discusses computational methodologies in general terms or focuses on related but distinct molecules, such as phenylalanine itself or other pyridyl-containing compounds.
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Future Directions and Emerging Research Avenues for 3 2 Pyridyl Dl Phenylalanine
Innovations in Synthetic Accessibility and Scalability for Research Purposes
The advancement of research on 3-(2-Pyridyl)-DL-phenylalanine is intrinsically linked to the development of efficient and scalable synthetic methodologies. Traditional chemical syntheses of such unnatural amino acids can be complex, often requiring multiple steps with protection and deprotection strategies, which can be inefficient and generate significant waste. acs.orgacs.org To overcome these hurdles, the focus is shifting towards biocatalytic and chemoenzymatic approaches that promise greener, more efficient, and highly selective production.
Enzymes, with their inherent catalytic efficiency and selectivity, are at the forefront of these innovations. nih.gov Phenylalanine ammonia (B1221849) lyases (PALs), for instance, have demonstrated considerable potential for the enantioselective synthesis of non-natural amino acids. researchgate.net These enzymes catalyze the reversible deamination of L-phenylalanine to trans-cinnamic acid and can be harnessed for the reverse reaction, the hydroamination of corresponding cinnamic acid derivatives, to produce phenylalanine analogues. frontiersin.org The application of PALs from various organisms, such as Anabaena variabilis, has been explored for the synthesis of L-pyridylalanine analogues with high conversions and excellent enantiopurity. acs.org
Furthermore, multi-enzymatic cascade reactions are being developed to enhance the synthesis of optically pure D-phenylalanine derivatives from inexpensive starting materials like cinnamic acids. nih.gov These cascades can overcome the limitations of single-enzyme systems and drive reactions to completion with high yields and stereoselectivity. nih.gov The development of robust and engineered enzymes through methods like directed evolution is expanding the substrate scope and improving the catalytic efficiency for the synthesis of a wide array of unnatural amino acids, including pyridyl-substituted phenylalanines. nih.govacs.org
| Synthetic Approach | Key Features | Potential for Scalability |
| Biocatalytic Synthesis (e.g., PALs) | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | High, especially with immobilized enzymes and continuous flow processes. frontiersin.org |
| Multi-enzymatic Cascades | Overcomes equilibrium limitations, high yields, and optical purities. nih.gov | Moderate to High, dependent on the complexity of the cascade. |
| Telescopic Chemical Synthesis | Reduced number of purification steps, increased efficiency. acs.org | High, suitable for larger-scale production. nih.gov |
| Chemoenzymatic Methods | Combines the advantages of chemical and biological catalysis. researchgate.net | Moderate to High, offers flexibility in substrate design. |
Exploration of Novel Biochemical Functions and Pathways in Model Organisms
While the synthetic avenues for this compound are expanding, a significant area of future research lies in understanding its biochemical functions and metabolic pathways within living systems. Phenylalanine itself is an essential amino acid and a precursor to important biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine. wikipedia.org DL-Phenylalanine, a racemic mixture, has been suggested to possess analgesic and antidepressant properties, potentially by affecting the metabolism of enkephalins. wikipedia.org
The introduction of a pyridyl group into the phenylalanine structure is expected to alter its biochemical behavior significantly. The nitrogen atom in the pyridine (B92270) ring can participate in hydrogen bonding and metal coordination, potentially leading to novel interactions with biological macromolecules. Future research will likely focus on elucidating how this compound is metabolized in model organisms. This will involve tracing its metabolic fate and identifying the enzymes that act upon it. mun.caresearchgate.netnih.govnih.govnih.gov Understanding these pathways is crucial for any potential therapeutic or diagnostic application.
Studies in model organisms could explore the following:
Neurotransmitter Modulation: Investigating whether this compound or its metabolites can cross the blood-brain barrier and influence the levels or signaling of neurotransmitters.
Enzyme Inhibition: Assessing the potential of this unnatural amino acid to act as an inhibitor of enzymes involved in phenylalanine metabolism or other pathways.
Incorporation into Peptides: Exploring if and how this compound can be incorporated into peptides in vivo, potentially altering their structure and function.
Pharmacological Effects: Conducting studies in animal models to determine if this compound exhibits any unique analgesic, anti-inflammatory, or other pharmacological activities.
The exploration of these biochemical functions will provide a deeper understanding of the compound's biological activity and pave the way for its potential use in biomedical research.
Integration into Advanced Biotechnological Tools and Research Diagnostics (Non-Clinical)
The unique structural and potential photophysical properties of this compound make it a promising candidate for integration into a variety of advanced biotechnological tools and non-clinical research diagnostics. The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for creating novel functionalities. springernature.commdpi.com
One of the most exciting emerging applications is the development of fluorescent amino acids for use as molecular probes. valpo.edu Pyridine-based α-amino acids have been shown to exhibit strong, charge transfer-based fluorescence. acs.orgnih.gov These fluorescent properties can be sensitive to the local environment, such as viscosity, allowing them to act as reporters of conformational changes and molecular interactions. acs.orgnih.gov The synthesis of β-pyridyl α-amino acids has led to the development of conformationally sensitive fluorophores. researchgate.net The photophysical properties of phenylalanine analogues are an active area of research, with the goal of creating probes for studying protein structure and dynamics. bohrium.comnih.gov
The incorporation of this compound into peptides can also enhance their biophysical properties. For example, replacing hydrophobic residues with the more hydrophilic pyridyl-alanine can improve the aqueous solubility of peptides without compromising their biological activity. researchgate.netpeptide.com This is particularly valuable in the development of peptide-based diagnostics and research reagents. nih.gov
Furthermore, the pyridyl group can act as a chelating agent for metal ions, opening up possibilities for the development of radiolabeled peptides for imaging techniques like Positron Emission Tomography (PET). The incorporation of pyridyl-alanine has been explored for creating novel candidates for PET/CT imaging. researchgate.net
| Application Area | Specific Use of this compound |
| Molecular Probes | Development of fluorescent reporters for studying protein conformation and interactions. acs.orgnih.gov |
| Peptide Engineering | Improving the solubility and stability of synthetic peptides for research applications. researchgate.netpeptide.com |
| Diagnostic Imaging | As a component of peptides designed for PET imaging by chelating radioactive metals. researchgate.net |
| Biomaterials | Incorporation into functionalized polymers for applications in drug delivery and regenerative medicine. bezwadabiomedical.comnih.govresearchgate.net |
Challenges and Opportunities in Interdisciplinary Research Involving this compound
The continued advancement of research on this compound will require a highly interdisciplinary approach, presenting both challenges and significant opportunities.
Challenges:
Synthetic Complexity: Despite recent innovations, the synthesis of specific isomers and derivatives of this compound can still be challenging and require specialized expertise in organic and biocatalytic chemistry. rsc.org
Biological Characterization: A thorough understanding of the compound's metabolic fate, potential toxicity, and off-target effects is necessary but requires extensive and costly studies in cellular and animal models.
Integration into Biological Systems: Efficiently incorporating unnatural amino acids into proteins at specific sites remains a technical challenge, often requiring the engineering of cellular machinery.
Scalability and Cost: For many potential applications, the cost-effective production of large quantities of the amino acid is a significant hurdle.
Opportunities:
Novel Chemical Biology Tools: The unique properties of this compound offer the opportunity to develop novel chemical tools for probing biological systems with high precision.
Advanced Biomaterials: The incorporation of this functionalized amino acid into polymers could lead to the creation of new biomaterials with tailored properties for drug delivery, tissue engineering, and medical devices. bezwadabiomedical.comnih.govresearchgate.net
Drug Discovery: The modification of peptides with this compound could lead to the development of new therapeutic candidates with improved stability and efficacy. nih.govnih.gov
Interdisciplinary Collaboration: Research on this compound naturally fosters collaboration between chemists, biologists, material scientists, and medical researchers, which can lead to synergistic discoveries and innovations.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Electrophilic substitution | 60–75 | Scalability, compatibility with aromatic systems | Requires inert conditions, byproduct formation |
| SPPS | 45–65 | High stereochemical control | Limited to small-scale peptide synthesis |
| Post-synthetic coupling | 70–85 | Modularity, functional group tolerance | Catalyst cost, purification challenges |
How is this compound characterized using spectroscopic methods?
Basic Research Question
Characterization relies on a combination of:
- FT-IR spectroscopy : The pyridyl C=N stretch (∼1600 cm⁻¹) and carboxylate C=O (∼1700 cm⁻¹) confirm functional group retention .
- UV-Vis spectroscopy : Absorption bands at 250–270 nm (π→π* transitions of the pyridyl ring) and 210–220 nm (carboxylic acid moiety) .
- Elemental analysis : Validates C, H, N, and O composition (±0.3% error margin) .
- Molar conductance : Low conductance values (<20 S cm² mol⁻¹) in DMSO indicate non-electrolytic behavior in metal-free forms .
Advanced Tip : For resolving stereochemical ambiguities, use circular dichroism (CD) or X-ray crystallography (e.g., SHELXL refinement ).
What are the recommended storage conditions to ensure the stability of this compound?
Basic Research Question
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Light sensitivity : Protect from UV light using amber glassware.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the pyridyl or carboxylate groups .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) or bases (e.g., NaOH) to prevent side reactions .
How does the pyridyl substituent in this compound influence its coordination chemistry with transition metals?
Advanced Research Question
The pyridyl group acts as a bidentate ligand , coordinating via its nitrogen atom and the carboxylate oxygen. Key applications:
- Metal complex synthesis : Forms stable complexes with Fe(II/III), Cu(II), and Zn(II), as evidenced by magnetic moment data (e.g., μeff ~1.73 BM for high-spin Fe³⁺) .
- Catalytic activity : Cu(II) complexes exhibit oxidase-like activity in aerobic conditions, useful in oxidation reaction studies .
- Structural insights : X-ray diffraction of Ni(II) complexes reveals square-planar geometry with bond lengths of 1.85–1.92 Å (Ni–N) and 1.95–2.10 Å (Ni–O) .
Q. Table 2: Representative Metal Complex Data
What experimental strategies can resolve contradictions in reported physicochemical data for this compound derivatives?
Advanced Research Question
Address discrepancies (e.g., melting points, solubility) through:
- Multi-technique validation : Cross-check NMR (¹H/¹³C), HPLC purity (>98%), and high-resolution mass spectrometry (HRMS) .
- Crystallographic refinement : Use SHELX programs to resolve stereochemical ambiguities in single-crystal structures .
- Batch-to-batch analysis : Compare synthetic batches using thermogravimetric analysis (TGA) to assess hygroscopicity impacts .
Case Study : Conflicting solubility data in water (10–15 mg/mL vs. 5–8 mg/mL) may arise from pH-dependent carboxylate protonation; use potentiometric titration to clarify .
What role does this compound play in the design of non-natural amino acids for protein engineering?
Advanced Research Question
This derivative serves as a metal-binding non-canonical amino acid for:
- Artificial metalloenzymes : Incorporation into proteins via amber codon suppression enables catalytic sites with transition metals .
- Structural probes : Pyridyl groups act as FRET donors or heavy atom labels in X-ray crystallography .
- Stability enhancement : Pyridyl-phenyl interactions stabilize α-helix conformations in peptide backbones .
Methodological Note : Optimize incorporation efficiency using orthogonal aminoacyl-tRNA synthetase/tRNA pairs in E. coli expression systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
